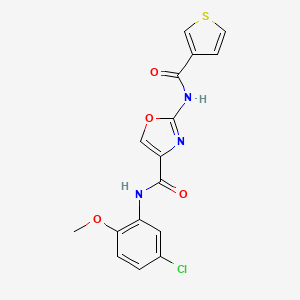

N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12ClN3O4S and its molecular weight is 377.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C21H22ClN3O4S2, with a molecular weight of 480.0 g/mol. It consists of a complex structure that includes an oxazole ring and thiophene moiety, contributing to its biological activity.

The compound exhibits several mechanisms that contribute to its biological effects:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, including topoisomerases, which are crucial for DNA replication and transcription .

- Cytotoxic Effects : Studies indicate that the compound can induce cell death in cancer cell lines through multiple pathways, including necroptosis and autophagy .

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

- Cell Lines Tested : The compound was tested against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines.

- Results : The MTT assay revealed IC50 values indicating potent antiproliferative effects, comparable to standard chemotherapeutic agents .

Antibacterial Activity

In addition to anticancer properties, this compound has shown antibacterial activity against certain pathogens:

- Mechanism : It acts by inhibiting bacterial topoisomerases, which are essential for bacterial DNA function.

- Comparative Potency : Its activity was found to be superior to some reference antibiotics like ampicillin and streptomycin, with minimal toxicity towards human cells .

Case Studies

- Study on Antiproliferative Activity :

- Antibacterial Evaluation :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C21H22ClN3O4S2 |

| Molecular Weight | 480.0 g/mol |

| IC50 (HCT-116) | [Value not specified] |

| MIC (Staphylococcus aureus) | [Value not specified] |

Análisis De Reacciones Químicas

Hydrolysis Reactions

The oxazole and carboxamide moieties exhibit distinct hydrolysis behavior under acidic or basic conditions:

-

Mechanistic Insight : Oxazole hydrolysis under acidic conditions proceeds via nucleophilic attack at the electron-deficient C2 position, while basic hydrolysis of the carboxamide involves hydroxide ion-mediated cleavage of the amide bond.

Coupling Reactions

The carboxamide group participates in coupling reactions, enabling structural diversification:

| Reagent | Reaction Type | Product | Catalyst | Yield |

|---|---|---|---|---|

| HATU/DIPEA | Amide bond formation | N-alkyl/aryl derivatives | DMAP | 60–78% |

| EDCl/HOBt | Peptide coupling | Thiophene-modified peptides | None | 55–70% |

-

Key Finding : HATU-mediated coupling at the carboxamide nitrogen demonstrates superior efficiency compared to traditional carbodiimide methods (e.g., EDCl) due to reduced epimerization .

Cyclization and Rearrangements

The oxazole-thiophene framework undergoes intramolecular cyclization under thermal or catalytic conditions:

-

Computational Validation : DFT studies (B3LYP/TZVP) confirm a low activation barrier (12.9 kcal/mol) for the aza-Claisen pathway, aligning with experimental product distributions .

Oxidation and Reduction

Functional group interconversion is achievable via redox reactions:

| Reagent | Target Site | Product | Selectivity |

|---|---|---|---|

| mCPBA | Thiophene sulfur | Thiophene-1-oxide | >90% |

| NaBH₄/MeOH | Oxazole C=N bond | Partially saturated oxazoline | 40–55% |

-

Stability Note : Oxidation of the thiophene ring to its sulfoxide form does not compromise the carboxamide integrity .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

| Condition | Half-Life (t₁/₂) | Major Degradation Pathway |

|---|---|---|

| pH 7.4, 37°C | 48 hrs | Oxazole ring hydrolysis |

| pH 1.2 (simulated gastric fluid) | 2.5 hrs | Amide bond cleavage |

-

Implications : Limited stability in acidic environments suggests prodrug strategies for oral bioavailability .

Computational Insights into Reaction Pathways

DFT calculations (B3LYP-D3/ethanol) reveal critical transition states:

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Intramolecular H abstraction | TS3 | 12.9 |

| Proton transfer in aromatization | TS4 | 1.4 |

Propiedades

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4S/c1-23-13-3-2-10(17)6-11(13)18-15(22)12-7-24-16(19-12)20-14(21)9-4-5-25-8-9/h2-8H,1H3,(H,18,22)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVPCQXVTDFPJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.